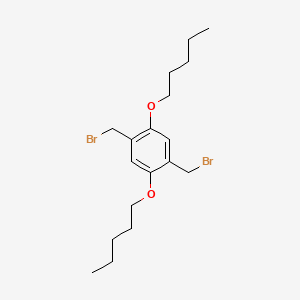
1,4-Bis(bromomethyl)-2,5-bis(pentyloxy)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Bis(bromomethyl)-2,5-bis(pentyloxy)benzene is an organic compound with the molecular formula C18H28Br2O2 It is a derivative of benzene, where two bromomethyl groups and two pentyloxy groups are attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,4-Bis(bromomethyl)-2,5-bis(pentyloxy)benzene can be synthesized through a multi-step process involving the bromination of 1,4-dimethyl-2,5-dipentyloxybenzene. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3) to facilitate the bromination at the benzylic positions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1,4-Bis(bromomethyl)-2,5-bis(pentyloxy)benzene undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl groups can be substituted by nucleophiles such as amines or thiols.
Oxidation: The compound can undergo oxidation reactions at the benzylic positions to form corresponding aldehydes or carboxylic acids.
Reduction: The bromomethyl groups can be reduced to methyl groups using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products
Nucleophilic Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of 1,4-dimethyl-2,5-dipentyloxybenzene.
Aplicaciones Científicas De Investigación
1,4-Bis(bromomethyl)-2,5-bis(pentyloxy)benzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: Potential use in the development of novel polymers and materials with specific electronic or optical properties.
Medicinal Chemistry: Investigated for its potential use in the synthesis of biologically active compounds.
Mecanismo De Acción
The mechanism of action of 1,4-bis(bromomethyl)-2,5-bis(pentyloxy)benzene in chemical reactions involves the activation of the bromomethyl groups. These groups are highly reactive and can undergo nucleophilic substitution or other reactions. The presence of pentyloxy groups can influence the reactivity and stability of the compound by providing steric hindrance and electronic effects.
Comparación Con Compuestos Similares
Similar Compounds
1,4-Bis(bromomethyl)benzene: Lacks the pentyloxy groups, making it less sterically hindered and more reactive.
1,4-Dibromomethylbenzene: Similar structure but without the pentyloxy groups, leading to different reactivity and applications.
1,4-Bis(chloromethyl)-2,5-bis(pentyloxy)benzene: Similar structure but with chlorine atoms instead of bromine, resulting in different reactivity and chemical properties.
Uniqueness
1,4-Bis(bromomethyl)-2,5-bis(pentyloxy)benzene is unique due to the presence of both bromomethyl and pentyloxy groups
Propiedades
Número CAS |
153282-59-8 |
|---|---|
Fórmula molecular |
C18H28Br2O2 |
Peso molecular |
436.2 g/mol |
Nombre IUPAC |
1,4-bis(bromomethyl)-2,5-dipentoxybenzene |
InChI |
InChI=1S/C18H28Br2O2/c1-3-5-7-9-21-17-11-16(14-20)18(12-15(17)13-19)22-10-8-6-4-2/h11-12H,3-10,13-14H2,1-2H3 |
Clave InChI |
GJBAXTJCKFSDPN-UHFFFAOYSA-N |
SMILES canónico |
CCCCCOC1=CC(=C(C=C1CBr)OCCCCC)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


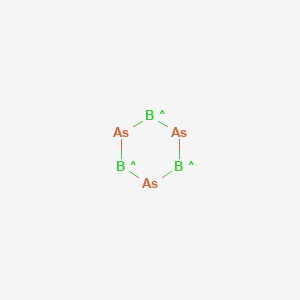
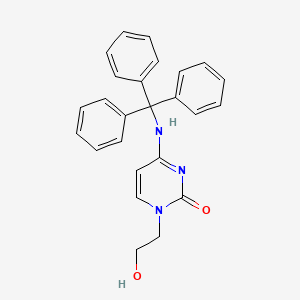
![Octadecyl 4-[(5-hydroxypentyl)amino]-4-oxobutanoate](/img/structure/B14262105.png)
![1H-Pyrrole, 1-[(4-methylphenyl)sulfonyl]-3-phenyl-](/img/structure/B14262109.png)
![1-Chloro-3-[4-(2-methoxyethyl)phenoxy]propan-2-one](/img/structure/B14262111.png)
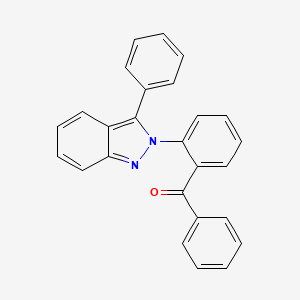
![({[(2S)-4-(Benzenesulfonyl)but-3-en-2-yl]oxy}methyl)benzene](/img/structure/B14262121.png)

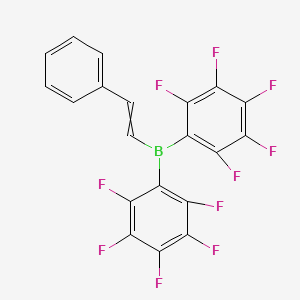
![4-[(2-Aminopropyl)amino]pent-3-en-2-one](/img/structure/B14262140.png)
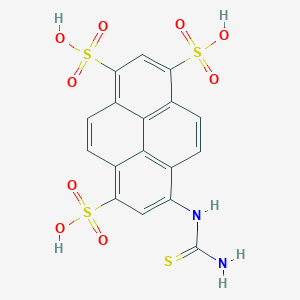

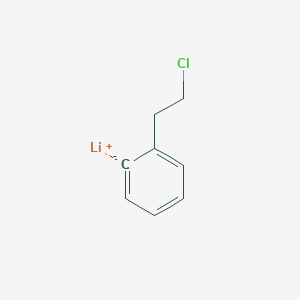
![2-[(Trimethylsilyl)oxy]pyrazine](/img/structure/B14262173.png)
